molecular formula C9H8N4 B4610322 [(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

Cat. No.: B4610322
M. Wt: 172.19 g/mol
InChI Key: CWPBZSYMLYBUPR-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethyl group and a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-boronic acid: Another pyrazole derivative with boronic acid functionality.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A pyrazole derivative with a morpholine ring.

    1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: A similar compound with an amine group .

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is unique due to its combination of a pyrazole ring with a propanedinitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-7-9(6-12-13(7)2)3-8(4-10)5-11/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPBZSYMLYBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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